molecular formula C11H23N3O B1468129 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide CAS No. 1251048-09-5

2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide

Cat. No. B1468129
CAS RN: 1251048-09-5
M. Wt: 213.32 g/mol
InChI Key: RLLFIZVHAAUFKR-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide is an organic compound that belongs to the class of aminopyrrolidines. It is a white crystalline solid, soluble in water and ethanol. The compound has a molecular weight of 256.35 g/mol and is a derivative of pyrrolidine, a five-membered heterocyclic compound. 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide has a wide range of applications in the field of scientific research, due to its unique properties.

Scientific Research Applications

Enantioselective Synthesis

A study by Reznikov et al. (2013) developed a new synthetic approach to γ-aminobutyric acid derivatives, showcasing the enantioselective synthesis of related compounds through Ni(II)-catalyzed reactions. This method emphasizes the versatility of such compounds in asymmetric synthesis, potentially useful in the development of pharmaceuticals and research chemicals Reznikov, Golovin, & Klimochkin, 2013.

Novel Synthesis Methods

Vorona et al. (2013) explored novel synthesis methods for 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, highlighting the chemical flexibility and potential application of these compounds in creating biologically active molecules. The detailed synthesis route provides insights into structural modifications and functional applications of similar acetamide derivatives Vorona, Veinberg, Vikainis, Kuznetsov, Lebedev, Ponomarev, Chernobrovijs, Zvejniece, & Dambrova, 2013.

Bromodomain Inhibition

Research by Hilton-Proctor et al. (2019) demonstrated the potential of N-methylpyrrolidone, a related compound, as a fragment in bromodomain inhibition. This study suggests that derivatives of 2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide could serve as leads in the development of new inhibitors targeting protein-protein interactions involved in gene regulation, providing a basis for novel therapeutic strategies Hilton-Proctor, Ilyichova, Zheng, Jennings, Johnstone, Shortt, Mountford, Scanlon, & Thompson, 2019.

Anticonvulsant Applications

A study by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides examined their crystal structure and highlighted their potential as functionalized amino acid anticonvulsants. This research underscores the pharmaceutical relevance of acetamide derivatives in designing drugs with specific neurological targets Camerman, Hempel, Mastropaolo, & Camerman, 2005.

Structural and Molecular Insights

Investigations into the structure and properties of related compounds, like those by Sethusankar et al. (2001, 2002), provide foundational knowledge on the molecular architecture and potential interactions of these compounds. These studies contribute to the broader understanding of acetamide derivatives' role in drug design and development Sethusankar, Thennarasu, Velmurugan, Raj, Fun, & Perumal, 2001; Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002.

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)3-5-13-11(15)8-14-6-4-10(12)7-14/h9-10H,3-8,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLFIZVHAAUFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(3-methylbutyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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